NVP-DPP-728 monohydrochloride
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Overview
Description
NVP-DPP-728 monohydrochloride is a potent, selective, and reversible inhibitor of dipeptidyl peptidase IV (DPP-IV). This compound is particularly significant in the field of diabetes research due to its ability to inhibit the degradation of glucagon-like peptide-1 (GLP-1), thereby enhancing insulin release in response to glucose intake .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NVP-DPP-728 monohydrochloride involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps typically include:
Formation of the Core Structure: The initial step involves the synthesis of the core structure, which is a nitrile-containing compound. This is achieved through a series of condensation reactions.
Functional Group Modifications: Subsequent steps involve the introduction of specific functional groups that enhance the compound’s inhibitory activity. This includes the addition of amide and nitrile groups under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization and chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure consistency and efficiency. This involves:
Batch Processing: Large-scale batch reactors are used to carry out the synthesis under controlled temperature and pressure conditions.
Continuous Flow Synthesis: For higher efficiency, continuous flow synthesis methods are employed, allowing for better control over reaction parameters and improved yield.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
NVP-DPP-728 monohydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrile group, leading to the formation of oxime derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols are used in the presence of catalysts like palladium or nickel.
Major Products
Scientific Research Applications
NVP-DPP-728 monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the inhibition mechanisms of DPP-IV and to develop new inhibitors with improved efficacy.
Biology: The compound is used to investigate the role of DPP-IV in various biological processes, including glucose metabolism and immune response.
Medicine: In diabetes research, this compound is used to study the effects of DPP-IV inhibition on insulin release and glucose homeostasis.
Industry: The compound is used in the development of new therapeutic agents for the treatment of diabetes and related metabolic disorders.
Mechanism of Action
NVP-DPP-728 monohydrochloride exerts its effects by inhibiting the activity of dipeptidyl peptidase IV (DPP-IV). This enzyme is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-IV, this compound increases the levels of GLP-1, which in turn enhances insulin secretion in response to glucose intake. The molecular targets and pathways involved include:
DPP-IV Enzyme: The primary target of this compound, where it binds to the active site and inhibits its activity.
GLP-1 Pathway: By preventing the degradation of GLP-1, the compound enhances the GLP-1 signaling pathway, leading to increased insulin release.
Comparison with Similar Compounds
NVP-DPP-728 monohydrochloride is compared with other DPP-IV inhibitors to highlight its uniqueness:
Sitagliptin: Another DPP-IV inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Vildagliptin: Known for its high selectivity towards DPP-IV, but with a different chemical structure.
Saxagliptin: Exhibits a longer duration of action compared to this compound.
The uniqueness of this compound lies in its high potency and reversible inhibition, making it a valuable tool in diabetes research .
Properties
CAS No. |
440644-05-3 |
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Molecular Formula |
C15H19ClN6O |
Molecular Weight |
334.80 g/mol |
IUPAC Name |
6-[2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]ethylamino]pyridine-3-carbonitrile;hydrochloride |
InChI |
InChI=1S/C15H18N6O.ClH/c16-8-12-3-4-14(20-10-12)19-6-5-18-11-15(22)21-7-1-2-13(21)9-17;/h3-4,10,13,18H,1-2,5-7,11H2,(H,19,20);1H/t13-;/m0./s1 |
InChI Key |
YIQLRJNHYHVHGU-ZOWNYOTGSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CNCCNC2=NC=C(C=C2)C#N)C#N.Cl |
Canonical SMILES |
C1CC(N(C1)C(=O)CNCCNC2=NC=C(C=C2)C#N)C#N.Cl |
Origin of Product |
United States |
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